4-(Benzenesulfonyloxy)benzoic acid

Description

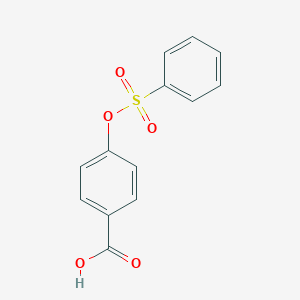

4-(Benzenesulfonyloxy)benzoic acid is a benzoic acid derivative featuring a benzenesulfonyloxy (-O-SO₂-Ph) substituent at the para position of the aromatic ring. This electron-withdrawing group significantly alters the compound’s electronic properties, enhancing the acidity of the carboxylic acid moiety compared to unsubstituted benzoic acid (pKa ~2.1 vs. ~4.2).

Propriétés

IUPAC Name |

4-(benzenesulfonyloxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O5S/c14-13(15)10-6-8-11(9-7-10)18-19(16,17)12-4-2-1-3-5-12/h1-9H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORTHAADHPFWMEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20324917 | |

| Record name | 4-[(Benzenesulfonyl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20324917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7507-41-7 | |

| Record name | NSC407977 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407977 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-[(Benzenesulfonyl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20324917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Benzolsulfonyloxybenzoesäure | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzenesulfonyloxy)benzoic acid typically involves the reaction of benzoic acid with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds through the formation of an intermediate benzenesulfonate ester, which is then hydrolyzed to yield the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the starting materials. The product is then purified through crystallization or distillation techniques to obtain a high-purity compound suitable for various applications .

Analyse Des Réactions Chimiques

Types of Reactions

4-(Benzenesulfonyloxy)benzoic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The benzenesulfonate group can be replaced by other nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate ester derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols.

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Substitution Reactions: Sulfonamide or sulfonate ester derivatives.

Hydrolysis: Benzoic acid and benzenesulfonic acid.

Oxidation and Reduction: Sulfone and sulfide derivatives.

Applications De Recherche Scientifique

4-(Benzenesulfonyloxy)benzoic acid has several scientific research applications, including:

Mécanisme D'action

The mechanism of action of 4-(Benzenesulfonyloxy)benzoic acid involves its ability to interact with nucleophiles through the sulfonate group. This interaction can lead to the formation of covalent bonds with biological molecules, thereby exerting its effects. The molecular targets and pathways involved include enzymes and proteins that contain nucleophilic functional groups such as amines and thiols .

Comparaison Avec Des Composés Similaires

Substituent Effects and Electronic Properties

- 4-Hydroxybenzoic Acid (4-HBA): The hydroxyl group in 4-HBA (pKa ~4.5) is less acidic than the sulfonyloxy group due to the latter’s strong electron-withdrawing nature. 4-HBA forms intramolecular hydrogen bonds (O–H···O), stabilizing its crystalline structure .

- 4-(3-Chloroanilino)benzoic Acid: This compound features an electron-donating anilino group, which decreases acidity (pKa ~3.8) compared to 4-(Benzenesulfonyloxy)benzoic acid. The anilino group facilitates π-π stacking and forms acid-acid dimers via O–H···O hydrogen bonds, as observed in its crystal structure . The sulfonyloxy group, however, likely disrupts such dimerization due to steric hindrance.

4-(Methoxycarbonyl)benzoic Acid :

The methoxycarbonyl (-COOMe) group introduces both electron-withdrawing and steric effects. This derivative exhibits reduced water solubility compared to this compound, as sulfonate groups generally enhance hydrophilicity .

Table 1: Substituent Effects on Acidity and Solubility

| Compound | Substituent | pKa | Water Solubility (g/L) |

|---|---|---|---|

| Benzoic acid | -H | 4.2 | 3.4 |

| 4-Hydroxybenzoic acid | -OH | 4.5 | 5.0 |

| This compound | -O-SO₂-Ph (estimated) | ~2.1 | ~1.2 (moderate) |

| 4-(3-Chloroanilino)benzoic acid | -NH-C₆H₄-Cl | 3.8 | 0.8 |

| 4-(Methoxycarbonyl)benzoic acid | -COOMe | 2.8 | 0.5 |

Structural and Crystallographic Features

- Crystal Packing: 4-(3-Chloroanilino)benzoic Acid: Forms acid-acid dimers via O–H···O hydrogen bonds (2.68 Å) and exhibits a twisted conformation (dihedral angle: 34.66°) between aromatic rings . 4-Hydroxybenzoic Acid: Adopts a planar structure with O–H···O dimers (2.55 Å), promoting dense crystal packing .

Table 2: Crystallographic Data for Selected Derivatives

| Compound | Space Group | Hydrogen Bond Length (Å) | Dihedral Angle (°) |

|---|---|---|---|

| 4-(3-Chloroanilino)benzoic acid | P 1 | 2.68 (O–H···O) | 34.66 |

| 4-Hydroxybenzoic acid | P2₁/c | 2.55 (O–H···O) | 0 (planar) |

Activité Biologique

4-(Benzenesulfonyloxy)benzoic acid, also known as benzenesulfonyl-4-hydroxybenzoate, is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C13H12O4S

- Molecular Weight : 268.30 g/mol

The compound features a benzenesulfonyl group linked to a hydroxylated benzoic acid structure, which may contribute to its diverse biological activities.

Research indicates that this compound may interact with various biological pathways:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes, such as alpha-reductase isozymes, which are critical in steroid metabolism and related pathologies .

- Antioxidant Properties : It exhibits antioxidant activity by scavenging reactive oxygen species (ROS), thereby potentially protecting cells from oxidative stress .

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in infection control .

Antioxidant Activity

A significant aspect of the biological activity of this compound is its ability to act as an antioxidant. Studies have demonstrated that it can enhance the production of reactive oxygen species and modulate oxidative stress markers in vitro .

Enzyme Inhibition

The compound has been found to inhibit both rat and human alpha-reductase isozymes 1 and 2. This inhibition can have implications for conditions like benign prostatic hyperplasia and androgen-dependent disorders .

Study on Antioxidant Effects

In a study examining the prooxidant and antioxidant actions of related compounds, it was found that derivatives similar to this compound could enhance chemiluminescence (CL) from superoxide radicals significantly. This suggests a strong interaction with ROS-generating systems .

Clinical Implications

Research into the compound's effects on various biological systems indicates potential therapeutic applications in treating oxidative stress-related diseases and hormonal disorders. Its dual role as an antioxidant and enzyme inhibitor positions it as a candidate for further pharmacological development.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.